N-(3-Methoxypropyl)aniline
Description
Its structure consists of an aniline group (-C₆H₅NH₂) modified by a 3-methoxypropyl substituent (-CH₂CH₂CH₂-OCH₃). This compound is primarily utilized as an intermediate in organic synthesis, particularly in agrochemicals and pharmaceuticals, due to its balanced lipophilicity and reactivity .
Properties
CAS No. |
174197-43-4 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.236 |
IUPAC Name |
N-(3-methoxypropyl)aniline |
InChI |
InChI=1S/C10H15NO/c1-12-9-5-8-11-10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3 |
InChI Key |
XNZUXQQESDLANR-UHFFFAOYSA-N |
SMILES |
COCCCNC1=CC=CC=C1 |
Synonyms |
Benzenamine, N-(3-methoxypropyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Silylated Aniline Derivatives
Key Differences :
- Substituent Chemistry: The silicon-containing groups in these derivatives enable covalent bonding with inorganic surfaces (e.g., glass or metals), making them critical in materials science. In contrast, the methoxypropyl group in N-(3-Methoxypropyl)aniline lacks silane reactivity, limiting its use to organic synthesis .
- Hydrolysis Sensitivity : Trimethoxysilyl groups hydrolyze faster than triethoxysilyl groups due to shorter alkoxy chains, affecting their stability in aqueous environments .
Agrochemical Derivatives
Key Differences :
- Structural Complexity: Methoprotryne incorporates a triazine ring, enabling inhibition of plant photosynthesis, while the methoxypropyl group in this compound lacks such bioactivity. However, the methoxypropyl moiety may enhance solubility in non-polar matrices .
- Chlorinated Groups: The dichlorophenoxy group in Catalog ID 2045764 () increases herbicidal potency compared to the non-halogenated methoxypropyl derivative .
Pharmaceutical Intermediates
Key Differences :
Alkoxy-Modified Analogues
Key Differences :
- Phenoxy Groups: The isopropylphenoxy moiety in Catalog ID 2045767 () enhances affinity for plant hormone receptors, a trait absent in this compound .
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